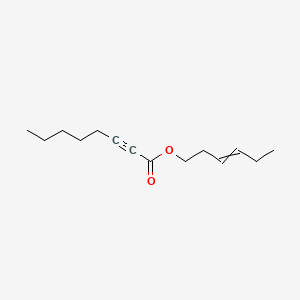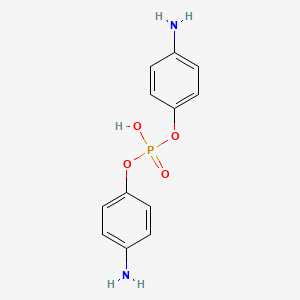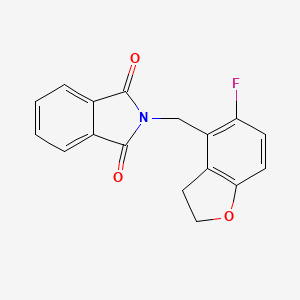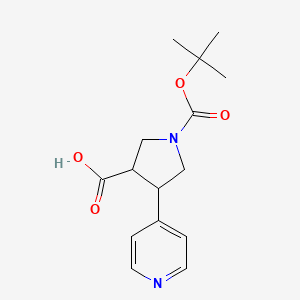![molecular formula C20H13F4N B12515162 4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2,6-difluorobenzonitrile CAS No. 797048-67-0](/img/structure/B12515162.png)
4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2,6-difluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,6-ジフルオロ-4-(ペンタ-4-エン-1-イル)フェニル)エチニル]-2,6-ジフルオロベンゾニトリルは、その独特の構造と性質で知られる化学化合物です。
準備方法
合成経路と反応条件
4-[(2,6-ジフルオロ-4-(ペンタ-4-エン-1-イル)フェニル)エチニル]-2,6-ジフルオロベンゾニトリルの合成は、通常、市販の前駆体から出発して複数のステップを伴います。 一般的な方法の1つは、スズキ-宮浦カップリング反応を使用する方法で、ボロン試薬を使用してアリールハライドをアルケンとカップリングします 。反応条件には、通常、トルエンなどの有機溶媒中で、パラジウム触媒や炭酸カリウムなどの塩基を使用することが含まれます。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が使用される場合がありますが、規模ははるかに大きくなります。連続フロー反応器と自動化システムを使用することで、生産プロセスの効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製工程を使用して、所望の純度を得ます。
化学反応の分析
反応の種類
4-[(2,6-ジフルオロ-4-(ペンタ-4-エン-1-イル)フェニル)エチニル]-2,6-ジフルオロベンゾニトリルは、次のようなさまざまなタイプの化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができます。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して行うことができます。
置換: 求核置換反応は、フッ素原子で起こることがあり、通常、メトキシドナトリウムなどの試薬を使用します。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、次のものがあります。
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素ガス、パラジウム触媒。
求核試薬: メトキシドナトリウム、tert-ブトキシドカリウム。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸を生じることがありますが、還元はアルカンを生じることがあります。
科学研究の応用
4-[(2,6-ジフルオロ-4-(ペンタ-4-エン-1-イル)フェニル)エチニル]-2,6-ジフルオロベンゾニトリルは、次のようないくつかの科学研究の応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 生物学的巨大分子との潜在的な相互作用について調査されています。
医学: 抗炎症作用や抗癌作用など、潜在的な治療特性について調査されています。
産業: 高度な材料やコーティングの開発に使用されています。
科学的研究の応用
4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2,6-difluorobenzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
4-[(2,6-ジフルオロ-4-(ペンタ-4-エン-1-イル)フェニル)エチニル]-2,6-ジフルオロベンゾニトリルの作用機序には、特定の分子標的との相互作用が含まれます。フッ素原子の存在は、特定の酵素や受容体に対する結合親和性を高め、それらの活性を阻害する可能性があります。この化合物は、細胞シグナル伝達経路を妨害し、観測された生物学的効果をもたらす可能性もあります。
類似の化合物との比較
類似の化合物
独自性
4-[(2,6-ジフルオロ-4-(ペンタ-4-エン-1-イル)フェニル)エチニル]-2,6-ジフルオロベンゾニトリルは、その特定の置換パターンと、エチニル基とベンゾニトリル基の両方の存在により、独特です。
類似化合物との比較
Similar Compounds
Uniqueness
4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2,6-difluorobenzonitrile is unique due to its specific substitution pattern and the presence of both ethynyl and benzonitrile groups
特性
CAS番号 |
797048-67-0 |
|---|---|
分子式 |
C20H13F4N |
分子量 |
343.3 g/mol |
IUPAC名 |
4-[2-(2,6-difluoro-4-pent-4-enylphenyl)ethynyl]-2,6-difluorobenzonitrile |
InChI |
InChI=1S/C20H13F4N/c1-2-3-4-5-13-8-17(21)15(18(22)9-13)7-6-14-10-19(23)16(12-25)20(24)11-14/h2,8-11H,1,3-5H2 |
InChIキー |
RCVMWKQZVFJMBQ-UHFFFAOYSA-N |
正規SMILES |
C=CCCCC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C(=C2)F)C#N)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-N-cyclohexyl-N-[(2-methylsulfanylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12515080.png)
![N,N-Bis[(2,4-dimethoxyphenyl)methyl]-6-nitroisoquinolin-1-amine](/img/structure/B12515088.png)
![Benzene, pentafluoro[(4-iodophenyl)ethynyl]-](/img/structure/B12515097.png)

![1,1'-[1,4-Phenylenebis(1-methoxyethene-2,1-diyl)]dibenzene](/img/structure/B12515102.png)


![{4-[(Tert-butoxycarbonyl)amino]pyridin-3-yl}acetic acid](/img/structure/B12515124.png)

![5-Ethyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12515138.png)

![6-(4-Methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12515146.png)
![2-Pyridinamine, 5-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethyl-](/img/structure/B12515148.png)

